4-(Chloromethyl)piperidine hydrochloride CAS number and properties
4-(Chloromethyl)piperidine hydrochloride CAS number and properties
An In-depth Technical Guide to 4-(Chloromethyl)piperidine Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of 4-(Chloromethyl)piperidine hydrochloride (CAS No: 1822-61-3), a pivotal reagent in modern synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, core reactivity, and critical applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust understanding of its practical application.
Core Properties and Structural Significance
4-(Chloromethyl)piperidine hydrochloride is a bifunctional organic compound featuring a nucleophilic secondary amine within a piperidine ring and an electrophilic chloromethyl group.[1] This dual reactivity makes it a versatile building block, though it also presents unique challenges that can be overcome with strategic synthetic planning.[1] The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents, but requires neutralization for reactions involving the piperidine nitrogen as a nucleophile.[2]
One of the most critical handling properties of this reagent is its hygroscopic nature. Absorption of atmospheric moisture can lead to hydrolysis of the reactive chloromethyl group to the corresponding, and often unreactive, hydroxymethyl derivative, leading to diminished yields and reaction failures.[3] Therefore, stringent control of storage conditions is paramount.
Key Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1822-61-3 | [1] |
| Molecular Formula | C₆H₁₂ClN·HCl | [1] |
| Molecular Weight | 170.09 g/mol | [1] |
| Appearance | Light brown to brown solid/powder | [1][4] |
| Melting Point | 128-130 °C | [1][5][6] |
| Boiling Point | 189.5 °C at 760 mmHg | [6] |
| Density | 0.99 g/cm³ | [6] |
| Flash Point | 68.4 °C | [6] |
| Storage Conditions | Room temperature, keep dry, cool, and under inert gas | [1][3] |
Synthesis Pathway and Rationale
While multiple synthetic routes can be envisioned, the most common and logical laboratory-scale preparation involves the chlorination of the readily available precursor, 4-(hydroxymethyl)piperidine. This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂).[1] The causality for choosing thionyl chloride lies in its efficacy and the fact that the byproducts of the reaction (SO₂ and HCl gas) are volatile, which simplifies purification. The final step involves precipitating the product as its hydrochloride salt to enhance stability for storage.[1]
Caption: Proposed synthetic workflow for 4-(chloromethyl)piperidine HCl.
Generalized Synthesis Protocol
Disclaimer: This is a representative protocol based on established chemical principles. It must be adapted and performed with rigorous safety precautions in a controlled laboratory environment.
-
Reaction Setup: In a fume hood, dissolve 4-(hydroxymethyl)piperidine (1 equivalent) in an inert solvent like dichloromethane (DCM) within a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.
-
Chlorination: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution. Control the addition rate to maintain the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir until reaction completion (monitored by TLC or LC-MS).
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Basify the aqueous solution with a base (e.g., NaOH) to deprotonate the piperidine nitrogen, and extract the free base product into an organic solvent (e.g., ethyl acetate).
-
Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.[1]
-
Isolation: Collect the resulting solid precipitate by filtration, wash with a cold solvent (e.g., cold diethyl ether) to remove impurities, and dry under vacuum to yield the final product.[1]
Core Reactivity and Mechanistic Insight
The primary utility of 4-(chloromethyl)piperidine hydrochloride is as an alkylating agent . The electron-withdrawing chlorine atom makes the adjacent methylene carbon electrophilic and susceptible to bimolecular nucleophilic substitution (SN2) by a wide range of nucleophiles.[4][7]
Caption: General Sₙ2 mechanism for nucleophilic substitution.
This reactivity allows for the covalent attachment of the piperidin-4-ylmethyl moiety to target molecules.[1] However, the piperidine nitrogen is also a secondary amine and thus nucleophilic.[1] In reactions where the intended nucleophile is external, the piperidine nitrogen can compete, leading to self-alkylation or other side products. To ensure selectivity for the chloromethyl position, it is often necessary to either:
-
Use a large excess of the external nucleophile.
-
Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc-carbamate) prior to the desired alkylation step.[1]
Key Applications in Drug Development: N-Alkylation
The most prevalent application of this reagent is in the N-alkylation of primary and secondary amines, anilines, amides, and nitrogen-containing heterocycles to introduce the piperidin-4-ylmethyl scaffold.[4] This is a cornerstone strategy in medicinal chemistry.
Caption: A general workflow for N-alkylation reactions.
Field-Proven Protocol: General N-Alkylation
-
Reaction Setup: To a solution of the amine substrate (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (2-3 equivalents), such as potassium carbonate or triethylamine.[1] Causality: The base is crucial to neutralize the hydrochloride of the reagent and the HCl generated during the SN2 reaction, preventing protonation and deactivation of the amine nucleophile.
-
Reagent Addition: Add 4-(chloromethyl)piperidine hydrochloride (1.0-1.2 equivalents) to the mixture, often portion-wise to control any initial exotherm.[1][8]
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1] Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using standard techniques, such as column chromatography, to isolate the desired N-alkylated compound.
Case Study 1: Synthesis of N-Type Calcium Channel Blockers
A significant application is in synthesizing potent N-type (Cav2.2) calcium channel blockers, which are high-value targets for novel analgesics to treat chronic pain.[9] In many of these therapeutic agents, the 4-(piperidinylmethyl) moiety serves as a key pharmacophoric element that interacts directly with the calcium channel protein.[9] The reagent provides an efficient method for incorporating this critical structural motif onto various molecular scaffolds, such as 4-piperidinylaniline analogs.[9]
Case Study 2: Development of Potent Kinase Inhibitors
Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[7] The development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The piperidin-4-ylmethyl group, when installed using 4-(chloromethyl)piperidine hydrochloride, can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, significantly enhancing inhibitory activity.[7] This strategy has been successfully used to modify diverse heterocyclic cores like pyrazoles, pyrimidines, and indoles to create potent and selective kinase inhibitors.[7]
Analytical Protocols and Troubleshooting
Protocol: Melting Point Determination
The melting point is a critical indicator of purity.[5]
-
Sample Preparation: Finely crush a small amount of dry 4-(chloromethyl)piperidine hydrochloride. Pack the powder into a capillary tube to a height of 2-3 mm.[5]
-
Initial Measurement: Place the capillary tube in a melting point apparatus and heat at a rapid rate (10-20 °C/minute) to determine an approximate melting range.[5]
-
Refined Measurement: Using a fresh sample, heat rapidly to ~20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/minute.[5]
-
Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the last crystal melts. A sharp range (0.5-1.0 °C) is indicative of high purity.[5]
Troubleshooting Common N-Alkylation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Yield | Reagent Hydrolysis: Reagent was exposed to moisture. | Dry the reagent under vacuum before use. Ensure anhydrous solvents and an inert (N₂/Ar) atmosphere. | [3][10] |
| Insufficient Base: Incomplete neutralization of HCl salts. | Use a stronger or more soluble base. Ensure at least 2 equivalents are used. | [10] | |
| Poor Solubility: Reactants not fully dissolved. | Screen for a more suitable solvent or increase the reaction temperature. | [10] | |
| Multiple Products on TLC | Over-alkylation: The product amine reacts again with the alkylating agent. | Add the alkylating agent slowly to the amine solution. Use a slight excess of the starting amine. | [10] |
| Elimination Side-Reaction: Formation of an alkene byproduct. | Use a milder, non-nucleophilic base (e.g., DIPEA). Run the reaction at the lowest effective temperature. | [10] |
Safety, Handling, and Storage
4-(Chloromethyl)piperidine hydrochloride is a corrosive and hazardous chemical that requires careful handling.
| Hazard Type | Description & GHS Codes | Precautionary Measures (P-codes) |
| Corrosion | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | P260, P280, P303+P361+P353, P305+P351+P338+P310 |
| Irritation | May cause respiratory tract and gastrointestinal irritation. | P260, P304+P340+P310 |
Data sourced from multiple safety data sheets.[11][12]
First-Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]
Storage and Handling:
-
Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[12]
-
For moisture-sensitive applications, storage in a desiccator or glovebox under an inert atmosphere is highly recommended to preserve the reagent's integrity.[3]
Conclusion
4-(Chloromethyl)piperidine hydrochloride is an indispensable tool in the arsenal of the modern synthetic chemist. Its ability to function as a robust alkylating agent for the introduction of the pharmacologically significant piperidin-4-ylmethyl moiety makes it a high-value intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics for a range of diseases.[1][7] A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
-
Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97% - Cole-Parmer. (URL: [Link])
- CN105085378A - Synthetic method of 4-(chloromethyl)
-
Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
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